2-Ethyl-3,4,6-trimethylpyridine
Description
2-Ethyl-3,4,6-trimethylpyridine (C₁₀H₁₅N; MW: 149.23 g/mol) is a substituted pyridine derivative featuring ethyl and methyl groups at positions 2, 3, 4, and 6 of the aromatic ring. Its IUPAC name and structural isomerism distinguish it from other trimethylpyridines, where substituent positions critically influence physicochemical properties and reactivity.
Properties
CAS No. |
73014-67-2 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-ethyl-3,4,6-trimethylpyridine |
InChI |
InChI=1S/C10H15N/c1-5-10-9(4)7(2)6-8(3)11-10/h6H,5H2,1-4H3 |
InChI Key |
HQABYBRMMFMERU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=N1)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4,6-trimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 2,4,6-trimethylpyridine with ethyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3,4,6-trimethylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Collidinic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Ethyl-3,4,6-trimethylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-3,4,6-trimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can modulate the activity of enzymes or receptors, influencing various biochemical pathways . The presence of electron-donating methyl and ethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position and Molecular Properties
Key Analogues :
3-Acetyl-2,4,6-trimethylpyridine (C₁₀H₁₃NO; MW: 163.22 g/mol): Features an acetyl group at position 3 instead of an ethyl group. Higher molecular weight and polarity due to the ketone functional group. Used in organic synthesis and as a precursor for pharmaceuticals (e.g., reduced to 1-(2,4,6-trimethylpyridin-3-yl)ethanol via NaBH₄) .
2,3,6-Trimethylpyridine :
- Lacks the ethyl group at position 2 and methyl at position 3.
- Lower steric hindrance compared to 2-ethyl-3,4,6-trimethylpyridine.
- Studied for ferrochelatase inhibition and porphyrin induction in biological systems .
Poly(2,6-dimethyl-1,4-phenylene)-2,6-bis(4-pentyl-2,4,6-trimethylpyridine) (PAPTP) :
- Polymer derivative with trimethylpyridine units.
- Exhibits stereochemistry-dependent self-assembly and optical activity, influenced by substituent positioning .
Table 1: Structural and Functional Comparison
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